REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].C(N(CC)CC)C.[Cl:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=1>C(Cl)Cl>[Cl:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][C:7](=[O:8])[C:6]2[CH:10]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[N+:11]([O-:13])=[O:12])=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)Cl)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
WAIT
|
Details
|
After 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated of all volatiles in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residual solid was dissolved in ethyl acetate (400 mL)
|
Type
|
WASH
|
Details
|
washed with water (200 mL), 1M hydrochloric acid (2×200 mL), 1M sodium bicarbonate (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |